![molecular formula C30H21ClF3NO4 B12546094 Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate CAS No. 142058-01-3](/img/structure/B12546094.png)
Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the trifluoromethyl group and the perchlorate anion adds unique properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with a trifluoromethyl-substituted benzene derivative under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the pyridinium salt. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trimethyl-1-(3-(trifluoromethyl)phenyl)pyridinium perchlorate
- 1-Methyl-2,4,6-triphenylpyridinium perchlorate
- 2,4,6-Triphenylthiopyrylium perchlorate
Uniqueness
Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
142058-01-3 |
|---|---|
Fórmula molecular |
C30H21ClF3NO4 |
Peso molecular |
551.9 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C30H21F3N.ClHO4/c31-30(32,33)26-17-10-18-27(21-26)34-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(34)24-15-8-3-9-16-24;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
IPNMLPUBDBTGLD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


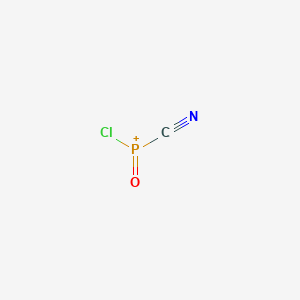


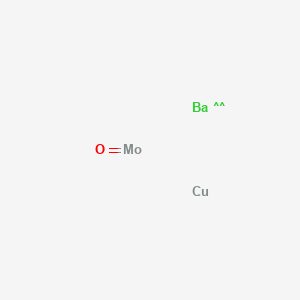
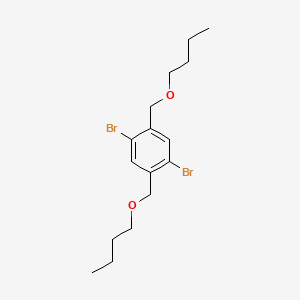
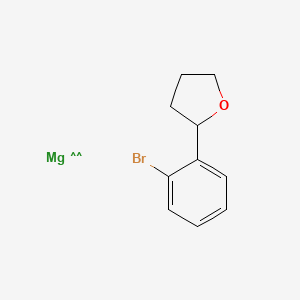

![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)
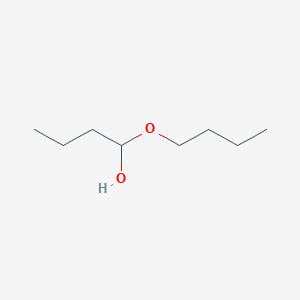
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
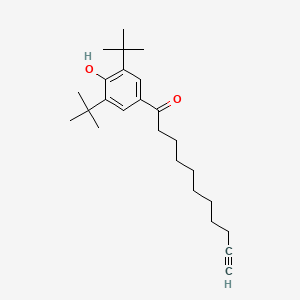
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)


